molecular formula C19H25N5O3 B5973840 N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide

Cat. No.: B5973840
M. Wt: 371.4 g/mol
InChI Key: WTLVQMZWULAZKY-AWEZNQCLSA-N
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Description

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines an oxazole ring, a piperazine moiety, and an amino acid derivative

Properties

IUPAC Name

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-14(18(20)25)21-19(26)16-13-27-17(22-16)12-24-9-7-23(8-10-24)11-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3,(H2,20,25)(H,21,26)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVQMZWULAZKY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a benzyl group is attached to the nitrogen atom of the piperazine.

    Coupling with the Amino Acid Derivative: The final step involves coupling the oxazole-piperazine intermediate with an amino acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biology: The compound can be used as a probe to study protein-ligand interactions and enzyme activity.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its combination of an oxazole ring, a piperazine moiety, and an amino acid derivative, which provides it with distinct chemical and biological properties compared to other similar compounds.

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